N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group and a 4-methoxyphenylmethyl moiety. Its structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting neurological or oncological pathways.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-27-18-6-4-16(5-7-18)13-22-20(25)21(26)23-14-17-8-10-24(11-9-17)15-19-3-2-12-28-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDQSJPGBBSGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with 4-methoxybenzyl oxalyl chloride under controlled conditions to form the final oxalamide product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity
- Research indicates that compounds similar to N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation .
- Anxiolytic Properties
- Anticancer Potential
Pharmacological Insights
-
Mechanism of Action
- The pharmacodynamics of this compound involves interaction with multiple receptor systems, including serotonin receptors and possibly dopamine receptors. This polypharmacological profile may enhance its therapeutic efficacy while reducing side effects associated with targeting a single receptor type .
- Bioavailability and Metabolism
Industrial Applications
- Chemical Synthesis
-
Material Science
- There is potential for using this compound in developing novel materials, particularly those requiring specific chemical functionalities or stability under various conditions. The furan moiety may contribute to properties such as thermal stability and solubility, which are advantageous in polymer science .
Case Studies
Mechanism of Action
The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Piperidine/Piperazine-Based Ethanediamides
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ():
- Key Differences : Replaces the furan-2-ylmethyl group with a 2-(methylthio)phenyl substituent and incorporates a 4-(trifluoromethoxy)phenyl terminal group.
- Significance : The trifluoromethoxy group enhances metabolic stability and lipophilicity compared to the methoxyphenyl group in the target compound .
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ():
Aromatic Substituted Piperidine Amides
- Key Differences : A butanamide-linked opioid derivative with a 4-methoxyphenyl group attached to a phenethyl-piperidine scaffold.
- Significance : Demonstrates the pharmacological impact of methoxy-substituted aromatic groups in enhancing µ-opioid receptor affinity .
N-(3,4-dichlorophenyl)-N-(1-benzylpiperidin-4-yl)propionamide ():
Furan-Containing Analogues
- No direct furan-substituted ethanediamides are described in the evidence. However, furan rings are known to modulate pharmacokinetics by introducing hydrogen-bond acceptors and enhancing metabolic resistance compared to phenyl groups .
Yield Comparison :
| Compound Type | Yield Range | Reference |
|---|---|---|
| Piperidine propionamides | 61–72% | |
| Ethanediamides (e.g., ) | ~70% |
Physicochemical Properties
*Estimated based on structural similarity.
Research Implications
- Gaps in Data: No direct pharmacological or toxicity data are available for the target compound. Comparative studies with and analogs are recommended to evaluate receptor binding (e.g., opioid, sigma-1) or anticancer activity.
- Synthetic Optimization : Incorporating trifluoromethoxy or benzoyl groups (as in and ) could improve metabolic stability and potency .
Notes
The evidence lacks explicit data on the target compound’s biological activity, necessitating extrapolation from structural analogs.
Ethanediamides generally exhibit lower conformational flexibility than monoamides, which may enhance selectivity but reduce bioavailability .
Further studies should explore the furan ring’s role in mitigating cytochrome P450-mediated metabolism compared to phenyl groups.
Biological Activity
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a piperidine ring, a furan moiety, and a methoxyphenyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperidine and furan rings are known to facilitate binding through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction can lead to inhibition or modulation of various biological pathways.
Pharmacological Effects
- Neuroprotective Activity : Preliminary studies suggest that compounds similar to this compound exhibit neuroprotective effects. For example, a related compound significantly prolonged survival times in mice subjected to acute cerebral ischemia, indicating potential for treating neurodegenerative diseases .
- Anti-inflammatory Properties : The presence of the methoxy group may enhance anti-inflammatory activity by modulating cytokine release and reducing oxidative stress. Compounds with similar structures have shown promise in reducing inflammation in various models.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens, suggesting potential use in treating infections .
Study 1: Neuroprotection in Ischemia
A study investigated the effects of a structurally similar compound on mice with induced cerebral ischemia. The results indicated that treatment with this compound significantly increased survival rates compared to control groups, highlighting its potential as a neuroprotective agent .
| Group | Survival Time (minutes) | Significance |
|---|---|---|
| Control | 8.67 ± 1.12 | - |
| Compound Treatment | 14.56 ± 0.38 | P < 0.05 |
| Nimodipine (Control) | 3.52 ± 1.04 | P < 0.05 |
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that compounds with similar structures inhibited the release of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism for their anti-inflammatory effects.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Intermediate : This is achieved through a Mannich reaction.
- Attachment of the Furan Ring : A nucleophilic substitution reaction introduces the furan moiety.
- Formation of the Ethanediamide Linkage : The final step involves coupling reactions using coupling reagents like EDCI .
Q & A
Q. What established synthetic routes are available for this compound, and what reaction conditions critically influence yield?
The synthesis involves multi-step reactions, including (1) formation of the furan-2-ylmethylpiperidin-4-yl intermediate via alkylation of piperidine derivatives , (2) coupling with a 4-methoxyphenylmethyl ethanediamide moiety using carbodiimide-mediated amide bond formation , and (3) purification via recrystallization or column chromatography. Key factors affecting yield include solvent choice (e.g., dichloromethane for anhydrous conditions), temperature control (e.g., 0–5°C for acid-sensitive steps), and stoichiometric ratios of coupling agents like EDCI/HOBt .
Q. Which spectroscopic techniques are most effective for structural characterization, and how can overlapping NMR signals be resolved?
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlaps in the piperidine (δ 2.5–3.5 ppm) and furan (δ 6.3–7.4 ppm) regions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 413.21) .
- IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. How can synthetic pathways be optimized to enhance yield and purity while reducing side reactions?
- Catalyst Optimization : Use palladium catalysts (e.g., Suzuki-Miyaura coupling) for regioselective furan-2-ylmethyl attachment .
- Temperature Gradients : Employ microwave-assisted synthesis to reduce reaction times and byproducts .
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent polarity, base strength) .
Q. How should researchers address contradictory biological activity data across studies?
- Assay Validation : Compare IC50 values under standardized conditions (e.g., cell lines, incubation times) .
- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to explain variability in in vivo efficacy .
- Orthogonal Assays : Cross-validate receptor binding (SPR) with functional assays (cAMP modulation) to confirm target engagement .
Q. What experimental strategies elucidate the compound’s mechanism of action against neurological targets?
- Molecular Docking : Model interactions with serotonin receptors (5-HT1A/2A) using crystal structures (PDB: 6WGT) .
- Kinetic Binding Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates for piperidine-amide motifs .
- Gene Expression Profiling : Perform RNA-seq on treated neuronal cells to identify downstream pathways (e.g., MAPK/ERK) .
Data Contradiction Analysis
Q. How can discrepancies in reported solubility and bioavailability be resolved?
- Solubility Profiling : Compare logP values (predicted vs. experimental) using shake-flask methods .
- Salt Formulation : Test hydrochloride or mesylate salts to improve aqueous solubility .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption variability .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
